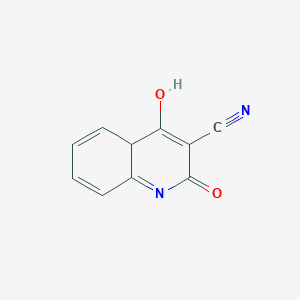
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its quinoline backbone, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of functional groups such as the hydroxy group at position 4 and the oxo group at position 2 contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring system . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form a quinone derivative.
Reduction: The oxo group at position 2 can be reduced to form a hydroxyl group.
Substitution: The nitrile group at position 3 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
科学研究应用
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and type of functional groups.
2-Hydroxyquinoline: Another quinoline derivative with a hydroxy group at position 2 instead of position 4.
Quinoline-3-carboxylic acids: Compounds with a carboxylic acid group at position 3 instead of a nitrile group.
Uniqueness
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- is unique due to the presence of both a nitrile group and a hydroxy group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C10H6N2O2 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-4aH-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4,6,13H |
InChI 键 |
RJAVUTDJTPKKMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C(=C2O)C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


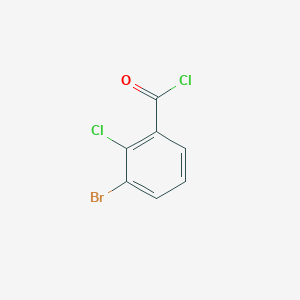
![4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one](/img/structure/B12335603.png)


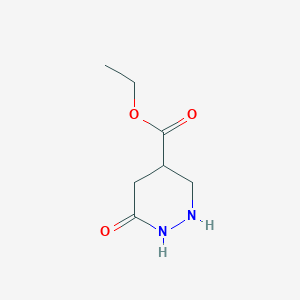
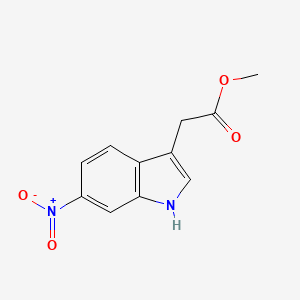
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
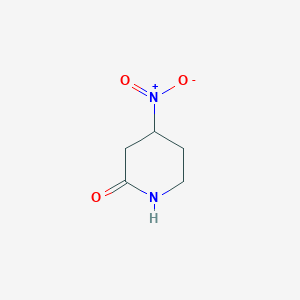
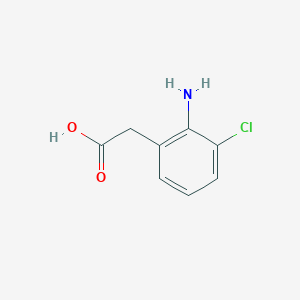

![2-(Bromomethyl)-6-phenylbenzo[d]thiazole](/img/structure/B12335661.png)
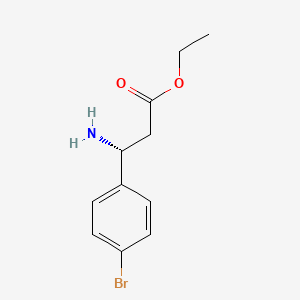
![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)
